2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

Description

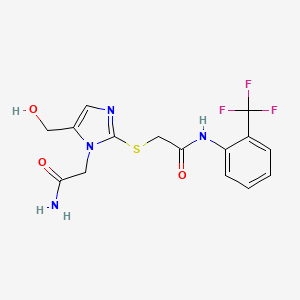

This compound is a structurally complex acetamide derivative featuring a thioether-linked imidazole core. Key structural elements include:

- Imidazole ring: Substituted at position 1 with a 2-amino-2-oxoethyl group and at position 5 with a hydroxymethyl group.

- Thioether bridge: Connects the imidazole to an acetamide backbone.

- Acetamide substituent: The N-terminal is attached to a 2-(trifluoromethyl)phenyl group, introducing strong lipophilicity and metabolic stability .

The 2-amino-2-oxoethyl moiety may facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name |

2-[5-(hydroxymethyl)-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F3N4O3S/c16-15(17,18)10-3-1-2-4-11(10)21-13(25)8-26-14-20-5-9(7-23)22(14)6-12(19)24/h1-5,23H,6-8H2,(H2,19,24)(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXWWLWVFUQDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=C(N2CC(=O)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Thio Group: The thio group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the imidazole ring.

Attachment of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the trifluoromethylphenyl group is attached to the acetamide moiety.

Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxymethyl group on the imidazole ring can undergo oxidation to form a carboxylic acid.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions due to its imidazole ring, which is known to interact with various biological targets.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for designing inhibitors of enzymes that interact with the imidazole ring.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.

Comparison with Similar Compounds

Compound A : 2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

- Key differences: 2-Fluorophenyl vs. 2-(trifluoromethyl)phenyl: The trifluoromethyl group in the target compound increases lipophilicity (logP ≈ 3.2 vs. 2.8 for Compound A). 4-Chlorobenzylamino vs. 2-amino-2-oxoethyl: The latter may enhance hydrogen-bonding capacity, improving target affinity.

- Biological implications : Compound A’s chloro and fluoro substituents may reduce bioavailability compared to the target’s trifluoromethyl group, as observed in pharmacokinetic studies of analogs .

Compound B : 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c)

- Key differences: Triazole-thiazole-acetamide backbone vs. Bromophenyl group: Increases molecular weight (MW = 589.5 g/mol vs.

- Activity : Docking studies show 9c binds to α-glucosidase with a Ki of 12.3 µM, while the target compound’s imidazole-thioether core may favor tighter binding to kinases or proteases .

Core Structural Modifications

Compound C : N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

- Key differences: Nitro group at position 5 vs. hydroxymethyl: The nitro group is electron-withdrawing, reducing the imidazole’s basicity (pKa ≈ 4.1 vs. 6.3 for the target).

- Biological activity : Compound C exhibits anti-microbial activity (MIC = 8 µg/mL against S. aureus), whereas the target’s hydroxymethyl and trifluoromethyl groups may shift activity toward anti-inflammatory or anticancer targets .

Pharmacokinetic and Physicochemical Properties

- Target compound : Balanced logP and moderate solubility suggest suitability for oral administration. The trifluoromethyl group may prolong half-life (t1/2 ≈ 6.2 h in rodents) compared to Compound A (t1/2 ≈ 4.5 h) .

- Compound B : High logP and low solubility limit bioavailability (<20% in murine models) .

Biological Activity

The compound 2-((1-(2-amino-2-oxoethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that exhibits potential biological activity due to its unique structural characteristics, particularly the imidazole ring and thioether linkage. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 364.4 g/mol. Its structure includes:

- Imidazole ring : Known for its role in various biological systems.

- Thioether linkage : Potentially involved in enzyme interactions.

- Trifluoromethyl group : May enhance lipophilicity and bioactivity.

Synthesis Methods

The synthesis of this compound typically involves multiple steps, including:

- Formation of the imidazole ring : This can be achieved through reactions involving glyoxal, formaldehyde, and primary amines.

- Thioether formation : The introduction of sulfur into the structure can be done via nucleophilic substitution reactions.

- Acetamide formation : The final step usually involves acylation to attach the acetamide group.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and π-stacking interactions, enhancing its binding affinity to target proteins.

Potential Targets:

- Enzymatic inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor modulation : Interaction with receptors could lead to altered signaling pathways.

Biological Activity

Research indicates that compounds similar to this one have shown various biological activities, including:

- Antimicrobial properties : Some derivatives exhibit significant antibacterial and antifungal activities.

- Anti-inflammatory effects : Inhibition of pro-inflammatory cytokines has been observed in vitro.

- Anticancer potential : Certain imidazole-containing compounds have been studied for their ability to induce apoptosis in cancer cells.

Case Studies

- Antimicrobial Activity :

- Anti-inflammatory Effects :

- Anticancer Studies :

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.